1-Aminoazetidin-3-ol dihydrochloride
Overview
Description
1-Aminoazetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2O and a molecular weight of 161.03 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Aminoazetidin-3-ol dihydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the ring-opening polymerization of azetidine derivatives under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Aminoazetidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Scientific Research Applications
1-Aminoazetidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Aminoazetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can undergo ring-opening polymerization, which is a key pathway in its reactivity. This process involves the breaking of the azetidine ring and the formation of new bonds, leading to the creation of polymers with various structures .
Comparison with Similar Compounds
1-Aminoazetidin-3-ol dihydrochloride can be compared with other azetidine derivatives, such as:
3-Azetidinol: Similar in structure but lacks the amino group.
1-Aminoazetidine: Lacks the hydroxyl group.
Azetidine-2-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-aminoazetidin-3-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSPMMAWYPXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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